1-(3-(1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)-2-(2,4-difluorophenyl)ethanone
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Description
1-(3-(1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)-2-(2,4-difluorophenyl)ethanone is a useful research compound. Its molecular formula is C19H17F2N3O and its molecular weight is 341.362. The purity is usually 95%.
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Scientific Research Applications
Ligand Chemistry and Complex Compounds
1-(3-(1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)-2-(2,4-difluorophenyl)ethanone, with its structural complexity, may be of interest in the field of ligand chemistry. Compounds like 2,2′-pyridine-2,6-diylbis(1H-benzimidazole) and their analogs are pivotal in the synthesis of complex compounds due to their ability to form versatile bonding interactions. These compounds exhibit diverse properties, including spectroscopic features, magnetic properties, and biological and electrochemical activities. This opens up potential research avenues to explore unknown analogs and leverage their properties in various applications (Boča, Jameson & Linert, 2011).
Optical Sensing and Biological Significance
The compound falls into a category of molecules that are highly relevant in the synthesis of optical sensors and possess significant biological and medicinal applications. The structural features of the compound, especially the presence of heteroatoms and the ability to form coordination as well as hydrogen bonds, make it a suitable candidate for use as sensing probes. The review of literature concerning pyrimidine-based optical sensors emphasizes the biological significance of these compounds, spanning from 2005 to 2020 (Jindal & Kaur, 2021).
Central Nervous System (CNS) Drug Synthesis
Research indicates that heterocycles containing heteroatoms such as nitrogen, sulfur, and oxygen, similar to the structural components in this compound, form a significant portion of organic compounds with potential CNS activity. These compounds are studied extensively for their potential in alleviating various CNS disorders, emphasizing the need for continuous exploration of such molecules for therapeutic advancements (Saganuwan, 2017).
Environmental and Biological Monitoring
Compounds with a similar structural framework are utilized in environmental and biological monitoring due to their physicochemical properties. For instance, benzophenone-3, a compound with a structural resemblance, is extensively studied for its environmental occurrence, toxic effects, and its ability to transform into different metabolites. Understanding the physicochemical properties and biological activities of such compounds is crucial for assessing their impact on ecosystems and human health (Kim & Choi, 2014).
Properties
IUPAC Name |
1-[3-(benzimidazol-1-yl)pyrrolidin-1-yl]-2-(2,4-difluorophenyl)ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17F2N3O/c20-14-6-5-13(16(21)10-14)9-19(25)23-8-7-15(11-23)24-12-22-17-3-1-2-4-18(17)24/h1-6,10,12,15H,7-9,11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CQXABMQEIZQSKB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1N2C=NC3=CC=CC=C32)C(=O)CC4=C(C=C(C=C4)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17F2N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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